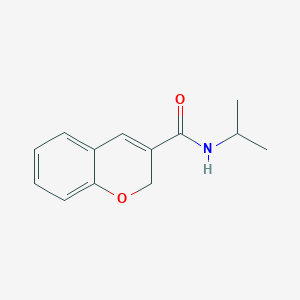
N-propan-2-yl-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propan-2-yl-2H-chromene-3-carboxamide, also known as LY294002, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), which is a critical signaling molecule involved in many cellular processes.
Mechanism of Action
N-propan-2-yl-2H-chromene-3-carboxamide inhibits PI3K by binding to its ATP-binding site. This prevents the activation of downstream signaling molecules, such as Akt and mTOR, which are involved in many cellular processes.
Biochemical and Physiological Effects:
This compound has many biochemical and physiological effects. It inhibits cell growth, proliferation, and survival, and induces apoptosis and autophagy. It also has anti-inflammatory effects and can modulate glucose metabolism and insulin signaling.
Advantages and Limitations for Lab Experiments
N-propan-2-yl-2H-chromene-3-carboxamide has many advantages for lab experiments. It is a potent and specific inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in cellular processes and diseases. It is also relatively stable and easy to use.
However, there are some limitations to using this compound. It can have off-target effects, which can complicate the interpretation of results. It can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are many future directions for the use of N-propan-2-yl-2H-chromene-3-carboxamide in scientific research. One direction is the development of new PI3K inhibitors with improved specificity and potency. Another direction is the use of this compound in combination with other drugs to enhance its therapeutic efficacy.
This compound can also be used to study the role of PI3K in different cellular processes and diseases, such as neurodegenerative diseases, infectious diseases, and immune disorders. Finally, it can be used to study the mechanisms of drug resistance and to develop new strategies to overcome resistance.
Conclusion:
This compound is a synthetic compound that is widely used in scientific research as a potent inhibitor of PI3K. It has many applications in studying cellular processes and diseases, and has many advantages and limitations for lab experiments. There are also many future directions for the use of this compound in scientific research, which will continue to advance our understanding of PI3K signaling and its role in health and disease.
Synthesis Methods
N-propan-2-yl-2H-chromene-3-carboxamide can be synthesized using a multi-step process. The first step involves the synthesis of 2,4-dichloro-5-nitropyrimidine, which is then reacted with 1,2-epoxypropane to form a key intermediate. This intermediate is then reacted with 5,6-dihydro-2H-chromene-3-carboxylic acid to produce the final product, this compound.
Scientific Research Applications
N-propan-2-yl-2H-chromene-3-carboxamide is widely used in scientific research as a potent inhibitor of PI3K. PI3K is involved in many cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of PI3K signaling is associated with many diseases, including cancer, diabetes, and cardiovascular disease.
This compound is used to study the role of PI3K in these diseases and to develop new therapeutic strategies. It is also used to study other cellular processes, such as autophagy, apoptosis, and inflammation.
properties
IUPAC Name |
N-propan-2-yl-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-13(15)11-7-10-5-3-4-6-12(10)16-8-11/h3-7,9H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJCHLPWYMYTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=CC=CC=C2OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
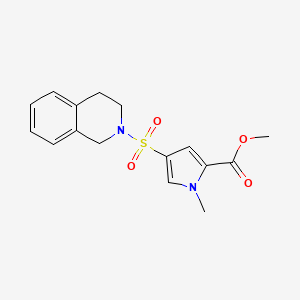
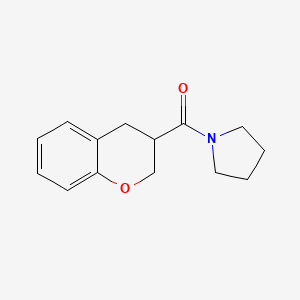
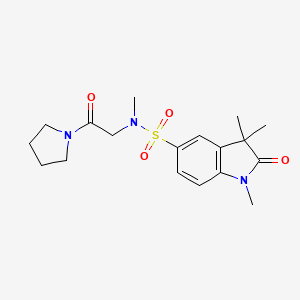
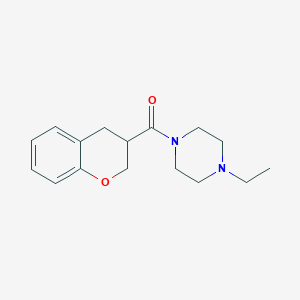
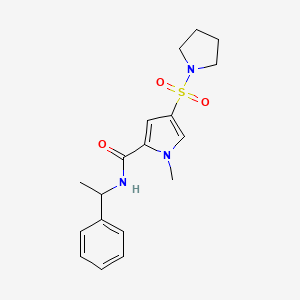

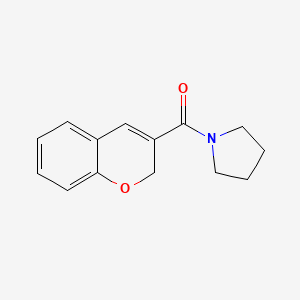
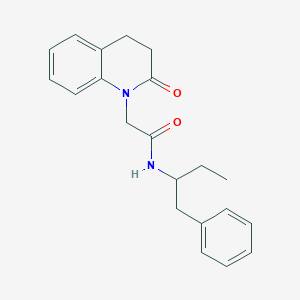


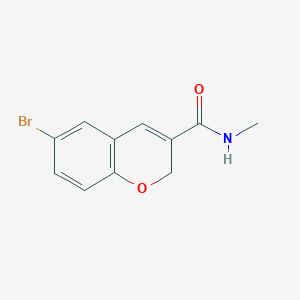
![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)
![N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide](/img/structure/B7518565.png)